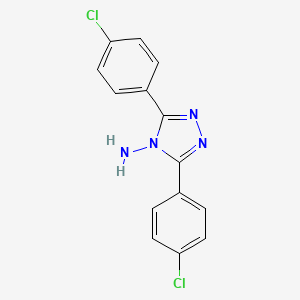

3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine

Description

BenchChem offers high-quality 3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-bis(4-chlorophenyl)-1,2,4-triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N4/c15-11-5-1-9(2-6-11)13-18-19-14(20(13)17)10-3-7-12(16)8-4-10/h1-8H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNSLOKYTBABVMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(N2N)C3=CC=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

spectroscopic analysis (NMR, IR, Mass) of 3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine

An In-depth Technical Guide to the Spectroscopic Analysis of 3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine

Authored by: A Senior Application Scientist

Foreword: Unveiling the Molecular Architecture

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. The compound 3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine, a molecule of significant interest due to the prevalence of the 1,2,4-triazole core in a wide array of biologically active compounds, presents a unique spectroscopic puzzle.[1][2] This guide provides a comprehensive, in-depth analysis of the methodologies and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our approach is not merely procedural; it is a narrative of scientific inquiry, designed to equip researchers, scientists, and drug development professionals with the expertise to confidently elucidate and validate the structure of this and related compounds.

Chapter 1: The Rationale of Spectroscopic Interrogation

The choice of spectroscopic techniques is a deliberate one, each providing a unique window into the molecular structure of 3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the cornerstone of structural elucidation, offering a detailed map of the carbon-hydrogen framework. ¹H NMR will reveal the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling. ¹³C NMR complements this by providing a count of unique carbon atoms and information about their hybridization and chemical environment.

-

Infrared (IR) Spectroscopy: This technique probes the vibrational modes of the molecule's functional groups. For our target compound, IR spectroscopy is instrumental in confirming the presence of key functionalities such as the N-H bonds of the amine group and the aromatic C-H and C=C bonds of the chlorophenyl rings, as well as the C=N and N-N bonds within the triazole ring.

-

Mass Spectrometry (MS): MS provides the crucial information of the molecule's overall mass and its fragmentation pattern. This allows for the confirmation of the molecular formula and offers corroborative evidence for the proposed structure by analyzing the pieces it breaks into under energetic conditions.

The convergence of data from these three orthogonal techniques provides a self-validating system for structural confirmation, a cornerstone of trustworthy scientific practice.

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: A Step-by-Step Guide

Sample Preparation:

-

Solvent Selection: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for 3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine due to its ability to dissolve a wide range of organic compounds and its high boiling point, which is beneficial for variable temperature studies if needed. The residual proton signal of DMSO-d₆ at ~2.50 ppm can serve as a convenient internal reference.

-

Concentration: Accurately weigh approximately 5-10 mg of the analyte and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube. Ensure complete dissolution; gentle warming or sonication may be employed if necessary.

-

Internal Standard: While the residual solvent peak can be used, for precise quantification, a small amount of a certified internal standard such as tetramethylsilane (TMS) can be added. However, for routine structural confirmation, referencing to the solvent peak is often sufficient.

Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving the aromatic protons.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons, especially important for quantifiable results.

-

Number of Scans: 16-64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each unique carbon.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

-

¹H NMR Spectral Interpretation: Decoding the Proton Signals

The expected ¹H NMR spectrum of 3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine in DMSO-d₆ would exhibit distinct signals corresponding to the different proton environments.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.0 - 7.8 | Doublet | 4H | Aromatic (ortho to C-triazole) | The protons ortho to the carbon attached to the electron-withdrawing triazole ring are deshielded and appear downfield. |

| ~ 7.6 - 7.4 | Doublet | 4H | Aromatic (meta to C-triazole) | The protons meta to the triazole ring are less deshielded than the ortho protons. The para-chloro substituent will also influence the chemical shifts. |

| ~ 6.0 - 5.5 | Broad Singlet | 2H | NH₂ | The protons of the primary amine group are exchangeable and often appear as a broad signal. The chemical shift can be variable depending on concentration and temperature. This peak would disappear upon D₂O exchange. |

Causality Behind the Chemical Shifts: The electron-withdrawing nature of the triazole ring and the chlorine atoms deshields the aromatic protons, shifting them downfield. The symmetry of the two 4-chlorophenyl rings results in a simplified aromatic region, with two distinct doublets expected for each ring, assuming free rotation.

¹³C NMR Spectral Interpretation: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 155 - 150 | C3 & C5 of triazole | The carbons of the triazole ring are in a heteroaromatic system and are significantly deshielded. |

| ~ 135 - 130 | Quaternary aromatic (C-Cl) | The carbon atom attached to the chlorine will be deshielded. |

| ~ 130 - 128 | Aromatic CH (ortho to C-triazole) | These aromatic carbons are deshielded by the adjacent triazole ring. |

| ~ 128 - 125 | Aromatic CH (meta to C-triazole) | These carbons are less influenced by the triazole ring compared to the ortho carbons. |

| ~ 125 - 120 | Quaternary aromatic (C-triazole) | The ipso-carbon attached to the triazole ring. |

Expert Insight: The symmetry of the molecule is a key factor in interpreting the ¹³C NMR spectrum. Due to the two identical 4-chlorophenyl substituents, we expect to see only one set of signals for the aromatic carbons and a single signal for the two equivalent carbons (C3 and C5) of the triazole ring.

Chapter 3: Infrared (IR) Spectroscopy

Experimental Protocol: Probing Molecular Vibrations

Sample Preparation:

-

Technique: The Attenuated Total Reflectance (ATR) technique is highly recommended for its simplicity and minimal sample preparation. A small amount of the solid sample is placed directly on the ATR crystal.

-

Alternative (KBr Pellet): Alternatively, the sample can be prepared as a potassium bromide (KBr) pellet. Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a translucent pellet using a hydraulic press.

Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient to obtain a high-quality spectrum.

IR Spectral Interpretation: Identifying Key Functional Groups

The IR spectrum will provide confirmatory evidence for the presence of the key functional groups.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3350 - 3250 | Medium | N-H | Symmetric and asymmetric stretching of the NH₂ group. |

| 3100 - 3000 | Medium-Weak | Aromatic C-H | Stretching |

| 1620 - 1580 | Medium-Strong | C=N | Stretching within the triazole ring. |

| 1600 - 1450 | Medium-Strong | Aromatic C=C | Stretching |

| ~1100 | Strong | C-Cl | Stretching |

| ~1000 | Medium | N-N | Stretching within the triazole ring. |

Authoritative Grounding: The characteristic N-H stretching frequencies for primary amines typically appear as a doublet in the 3350-3250 cm⁻¹ region. The C=N stretching vibrations in triazole rings are well-documented to appear in the 1620-1580 cm⁻¹ range.

Chapter 4: Mass Spectrometry (MS)

Experimental Protocol: Determining Molecular Mass and Fragmentation

Sample Preparation:

-

Ionization Technique: Electrospray Ionization (ESI) is a suitable soft ionization technique that is likely to yield the protonated molecular ion [M+H]⁺. The sample should be dissolved in a suitable solvent such as methanol or acetonitrile at a low concentration (e.g., 10-100 µg/mL).

-

Alternative (EI): Electron Impact (EI) ionization can also be used, which will provide more extensive fragmentation information, although the molecular ion peak may be less intense.

Data Acquisition:

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is preferred for accurate mass measurement to confirm the elemental composition.

-

Mass Range: A scan range of m/z 50-500 would be appropriate.

Mass Spectral Interpretation: Confirming Molecular Formula and Structure

Expected Molecular Ion:

-

Molecular Formula: C₁₄H₁₀Cl₂N₄

-

Monoisotopic Mass: 319.0337 g/mol

-

Expected [M+H]⁺ (ESI): m/z 320.0410

Isotopic Pattern: A key feature in the mass spectrum will be the isotopic pattern due to the presence of two chlorine atoms. The ratio of the M, M+2, and M+4 peaks will be approximately 9:6:1, which is a definitive signature for a molecule containing two chlorine atoms.

Fragmentation Pattern (EI):

Under EI conditions, the molecule is expected to fragment in a predictable manner.

-

Loss of NH₂: A fragment corresponding to the loss of the amino group (•NH₂) would be observed at m/z 304.

-

Cleavage of the Triazole Ring: Fragmentation of the triazole ring can lead to various smaller ions.

-

Chlorophenyl Cation: A prominent peak corresponding to the chlorophenyl cation [C₆H₄Cl]⁺ would be expected at m/z 111.

Chapter 5: Visualizing the Data

A clear visual representation of the molecule and its key spectroscopic features is essential for comprehensive understanding.

Figure 2: Key ¹H and ¹³C NMR correlations.

Conclusion: A Symphony of Spectroscopic Data

The structural elucidation of 3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine is a testament to the power of a multi-faceted spectroscopic approach. Each technique, from NMR to IR to MS, provides a layer of information that, when combined, creates a robust and irrefutable structural assignment. This guide has laid out not just the "how" but the "why" of the analytical process, emphasizing the importance of a logical, evidence-based approach to chemical characterization. For the researcher, scientist, and drug development professional, this integrated understanding is not just best practice—it is the very essence of scientific integrity.

References

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022, February 4). AIP Conference Proceedings. Available at: [Link]

-

Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (n.d.). Growing Science. Available at: [Link]

-

Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. (2022, November 22). MDPI. Available at: [Link]

-

Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025, May 10). INDUS JOURNAL OF BIOSCIENCE RESEARCH. Available at: [Link]

-

chlorophenyl)-1,2,3-triazol-4-yl]carbamic acid ester derivatives. (n.d.). Indian Journal of Chemistry. Available at: [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

-

Synthesis and evaluation of 4-amino-5-phenyl-4H--[1][2][3]triazole-3-thiol derivatives as antimicrobial agents. (2010, March 1). Semantic Scholar. Available at: [Link]

-

Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c]t[1][2][3]riazoles. (2024, April 24). MDPI. Available at: [Link]

-

Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (2021, January). ResearchGate. Available at: [Link]

-

SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. (n.d.). AJOL.info. Available at: [Link]

Sources

solubility and stability of 3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine

Technical Guide: Solubility and Stability Profiling of 3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine

Executive Summary

This technical guide provides a comprehensive physicochemical profile of 3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine (hereafter referred to as Compound X ). As a symmetric 3,5-diaryl-4-amino-1,2,4-triazole, this compound represents a critical scaffold in the synthesis of Schiff base ligands, antifungal agents, and coordination complexes.

Researchers handling Compound X frequently encounter challenges related to its high crystallinity and lipophilicity , which dictate its solubility limitations. This guide synthesizes field-proven protocols for solubility determination and stability stress-testing, ensuring reproducible data generation for drug development and material science applications.

Chemical Identity & Structural Properties

Before establishing experimental protocols, the structural basis of the compound's behavior must be understood. The molecule features a rigid 1,2,4-triazole core flanked by two 4-chlorophenyl rings.

| Property | Specification |

| IUPAC Name | 3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine |

| Molecular Formula | C₁₄H₁₀Cl₂N₄ |

| Molecular Weight | 305.16 g/mol |

| Core Scaffold | 4-amino-1,2,4-triazole |

| Substituents | p-Chlorophenyl (Positions 3,[1][2][3][4][5][6][7][8][9] 5) |

| Predicted LogP | ~3.2 – 3.5 (High Lipophilicity) |

| H-Bond Donors/Acceptors | 1 Donor (NH₂), 3 Acceptors (Triazole N) |

Structural Insight: The symmetry of the molecule and the electron-withdrawing nature of the chloro-substituents enhance crystal lattice energy, leading to high melting points and reduced solubility in polar protic solvents compared to the non-chlorinated parent (3,5-diphenyl-4-amino-1,2,4-triazole).

Solubility Profile

The solubility of Compound X is governed by the competition between its strong crystal lattice energy (π-π stacking of aryl rings) and solvation energy.

Solvent Compatibility Matrix

| Solvent Class | Solvent | Solubility Rating | Application Note |

| Dipolar Aprotic | DMSO | High | Preferred for NMR, stock solutions (>10 mg/mL). |

| Dipolar Aprotic | DMF | High | Alternative for synthesis/recrystallization. |

| Polar Protic | Ethanol | Low (Cold) / Moderate (Hot) | Ideal for recrystallization (dissolves upon reflux). |

| Polar Protic | Methanol | Low | limited utility; often used for washing filter cakes. |

| Aqueous | Water | Insoluble | < 0.01 mg/mL. Not suitable for aqueous buffers without co-solvents. |

| Non-Polar | Diethyl Ether | Insoluble | Excellent for washing to remove non-polar impurities. |

Experimental Protocol: Saturation Shake-Flask Method

Objective: To determine the thermodynamic solubility of Compound X in a specific solvent.

Workflow Diagram (DOT):

Step-by-Step Methodology:

-

Preparation: Place an excess amount of Compound X (approx. 10 mg) into a 4 mL glass vial.

-

Solvation: Add 1 mL of the target solvent (e.g., Phosphate Buffer pH 7.4 or DMSO).

-

Equilibration: Cap the vial and place it on an orbital shaker at 25°C for 24 hours. Note: 24 hours is required to ensure thermodynamic equilibrium, not just kinetic dissolution.

-

Separation: Centrifuge the sample at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter (ensure filter compatibility).

-

Quantification: Analyze the supernatant using HPLC-UV (detection typically at ~250-260 nm) against a standard curve prepared in DMSO.

Stability Profile

Compound X exhibits robust stability due to the aromatic nature of the triazole ring. However, the exocyclic amino group (N-NH₂) is a potential site for reactivity (Schiff base formation) or oxidation.

Thermal Stability

-

Melting Point: Typically >200°C (Literature for analogs suggests ~230-260°C range).

-

Behavior: The compound is thermally stable and does not decompose significantly below its melting point. It can be dried in ovens at 60-80°C without degradation.

Chemical Stability (Stress Testing)

| Stress Condition | Expected Outcome | Mechanistic Insight |

| Acidic (0.1N HCl) | Stable | The triazole ring is resistant to acid hydrolysis. Protonation may occur at N1/N2, improving solubility slightly. |

| Basic (0.1N NaOH) | Stable | Resistant to base hydrolysis. |

| Oxidative (3% H₂O₂) | Potential Degradation | The primary amino group (-NH₂) is susceptible to oxidation to nitro/nitroso species or azo-dimerization under harsh conditions. |

| Photolytic | Stable | Generally stable in solid state. Solutions should be protected from light to prevent radical formation on the chloro-phenyl rings. |

Protocol: Forced Degradation Study

Objective: To validate the stability-indicating method and identify degradation pathways.

Workflow Diagram (DOT):

Methodology:

-

Stock Preparation: Dissolve Compound X in DMSO to create a 1 mg/mL stock.

-

Stress Application: Aliquot the stock into four vials:

-

Quenching: After 4 hours, neutralize acid/base samples with equivalent base/acid.

-

Analysis: Inject onto HPLC (C18 Column, Water/Acetonitrile gradient). Degradation is calculated as:

Synthesis Context & Purity Implications

Understanding the synthesis helps in identifying potential impurities that affect solubility measurements.

-

Synthetic Route: Typically synthesized by the reaction of 4-chlorobenzoic acid hydrazide (or similar hydrazide) with hydrazine hydrate, or via the 1,3,4-oxadiazole intermediate.

-

Key Impurity: Unreacted hydrazide or the intermediate oxadiazole.

-

Purification: Recrystallization from Ethanol/Water (4:1) is the standard method to remove these impurities. If the product is not white/off-white, it likely contains oxidized hydrazine derivatives.

References

-

PubChem. 4-Amino-1,2,4-triazole derivatives and physicochemical properties. National Library of Medicine. [Link]

-

Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry. [Link]

-

Gotsulya, A. S., et al. (2022).[6] Synthesis, properties and biological potential of some condensed derivatives of 1,2,4-triazole. Journal of the Faculty of Pharmacy of Ankara University. [Link]

-

Tan, L. Y., et al. (2019). Crystal structure of 3-(5-amino-1H-1,2,4-triazol-3-yl)-1-(piperidin-1-yl)propan-1-one.[5] Zeitschrift für Kristallographie. [Link]

Sources

- 1. 3,5-Diphenyl-4H-1,2,4-triazol-4-amine | C14H12N4 | CID 229821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine | C12H10N6 | CID 570409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Erişim Engellendi [dspace.ankara.edu.tr]

- 4. mdpi.com [mdpi.com]

- 5. research.monash.edu [research.monash.edu]

- 6. dspace.ankara.edu.tr [dspace.ankara.edu.tr]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Technical Whitepaper: Mechanism of Action of 3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine

This technical guide provides an in-depth analysis of 3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine , a privileged scaffold in medicinal chemistry known for its potency as a urease inhibitor and antimicrobial agent.

Executive Summary

3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine is a symmetric, nitrogen-rich heterocyclic compound belonging to the 4-amino-1,2,4-triazole class.[1][2][3] Unlike commercial triazole drugs (e.g., Fluconazole, Letrozole) which typically lack the N4-amino substitution or possess different symmetry, this compound is primarily investigated as a potent inhibitor of Urease (Jack Bean and H. pylori) and a broad-spectrum antimicrobial agent .

Its pharmacological significance lies in its ability to coordinate with bimetallic centers (specifically Nickel) in enzyme active sites, disrupting hydrolytic pathways essential for bacterial survival and virulence.

Chemical Profile & Structural Properties[1][2][4][5][6][7][8][9]

| Property | Specification |

| IUPAC Name | 3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine |

| Molecular Formula | C₁₄H₁₀Cl₂N₄ |

| Molecular Weight | 305.16 g/mol |

| Core Scaffold | 4-amino-1,2,4-triazole ring |

| Substituents | Para-chlorophenyl groups at positions C3 and C5 |

| Geometry | The triazole ring is planar; phenyl rings are twisted (torsion angle ~16–21°) to minimize steric hindrance. |

| Solubility | Low in water; soluble in DMSO, DMF, and hot ethanol. |

Structural Significance

The 4-amino group (-NH₂) is the critical pharmacophore. Unlike 1H-triazoles, the 4-amino variant provides an additional "hard" nitrogen donor, facilitating unique coordination geometries with transition metals (Ni²⁺, Zn²⁺, Fe²⁺). The para-chloro substituents enhance lipophilicity (logP), improving membrane permeability and hydrophobic interactions within enzyme binding pockets.

Primary Mechanism of Action: Urease Inhibition

The dominant biological activity of this compound is the inhibition of Urease (urea amidohydrolase), a nickel-dependent metalloenzyme found in plants (Jack Bean) and pathogens (Helicobacter pylori, Proteus mirabilis).

The Target: Bimetallic Nickel Center

The urease active site contains two Nickel ions (Ni-1 and Ni-2) bridged by a carbamylated lysine residue. The catalytic mechanism relies on these ions to activate a water molecule for the hydrolysis of urea into ammonia and carbamate.

Molecular Binding Mechanism

3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine acts as a bidentate ligand .

-

Coordination: The exocyclic amino group (-NH₂) and the endocyclic nitrogens (N1 or N2) of the triazole ring coordinate with the Ni²⁺ ions in the active site.

-

Displacement: This coordination displaces the bridging water molecule or hydroxide ion required for catalysis.

-

Stabilization: The 4-chlorophenyl wings dock into the hydrophobic pockets surrounding the active site, stabilizing the inhibitor-enzyme complex via

stacking or Van der Waals interactions with residues like His593 or Ala636 (numbering based on Jack Bean Urease).

Kinetic Profile

-

Inhibition Type: Predominantly Non-Competitive or Mixed-Type . The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, indicating it does not strictly compete with urea for the active site but rather distorts the catalytic geometry.

-

Potency: Representative IC₅₀ values for this class range from 12 µM to 45 µM , often outperforming the standard inhibitor Thiourea (IC₅₀ ~21 µM) but less potent than acetohydroxamic acid.

Pathway Visualization (DOT)

Figure 1: Mechanism of Urease Inhibition. The triazole amine coordinates with Nickel ions, blocking the hydrolysis of urea and preventing bacterial survival in acidic environments.

Secondary Mechanism: Antimicrobial Activity[2][5]

Beyond urease, the compound exhibits activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).[2]

CYP51 Inhibition (Antifungal)

Similar to fluconazole, the triazole ring targets Lanosterol 14

-

Mechanism: The N1/N2 nitrogen of the triazole ring binds to the heme iron (Fe³⁺) of the CYP51 enzyme.

-

Effect: This prevents the demethylation of lanosterol, halting the synthesis of ergosterol , a vital component of the fungal cell membrane.

-

Result: Membrane destabilization and fungal cell death.

Experimental Validation Protocols

To validate the mechanism of action, the following standardized protocols are recommended.

Synthesis of the Probe[4]

-

Reagents: 4-chlorobenzoic acid, Hydrazine hydrate, Carbon disulfide (or equivalent).[4]

-

Workflow:

-

Esterification of 4-chlorobenzoic acid

Ethyl 4-chlorobenzoate. -

Hydrazinolysis

4-chlorobenzohydrazide. -

Cyclization with hydrazine hydrate (or one-pot reaction of nitrile)

3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine .

-

Urease Inhibition Assay (Indophenol Method)

This protocol validates the IC₅₀ against Jack Bean Urease.

| Step | Action | Critical Parameter |

| 1. Preparation | Dissolve compound in 10% DMSO. Prepare Jack Bean Urease (5 U/mL) in phosphate buffer (pH 8.2). | Ensure DMSO < 5% in final well to avoid enzyme denaturation. |

| 2. Incubation | Mix 10 µL enzyme + 10 µL inhibitor. Incubate at 30°C for 15 min. | Allows inhibitor to bind Ni²⁺ center. |

| 3. Substrate | Add 40 µL Urea (100 mM). Incubate 30°C for 30 min. | Reaction generates NH₃. |

| 4. Detection | Add Phenol reagent + Alkali reagent (hypochlorite). | Indophenol blue formation indicates NH₃ presence. |

| 5. Measurement | Read Absorbance at 630 nm. | Lower absorbance = Higher inhibition. |

Calculation:

Molecular Docking Workflow (In Silico)

To confirm binding geometry before synthesis:

-

Protein Prep: Download Urease structure (PDB: 3LA4 or 4H9M). Remove water (except bridging water if analyzing displacement).

-

Ligand Prep: Minimize energy of 3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine (DFT/B3LYP).

-

Grid Generation: Center grid box on Nickel ions (Radius: 10Å).

-

Docking: Use AutoDock Vina or Gold. Look for Ni-N distance < 2.5Å .

Structure-Activity Relationship (SAR)

The efficacy of 3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine is tightly coupled to specific structural features:

-

4-Amino Group: Essential for potency. Removal of the amine (yielding the 4H-triazole) significantly reduces urease inhibition, confirming the role of the amine in metal coordination.

-

3,5-Diaryl Substitution: Symmetric substitution provides steric bulk that fits the wide urease active site pocket.

-

Para-Chloro Substitution:

-

Electronic Effect: The electron-withdrawing Chlorine atoms pull density from the phenyl rings, indirectly influencing the acidity of the triazole protons (though less relevant for the 4-amino variant).

-

Lipophilic Effect: Increases membrane permeability for antimicrobial applications. Replacing Cl with OH (hydroxyl) improves water solubility but may reduce cell wall penetration.

-

References

-

Urease Inhibition by 1,2,4-Triazoles

-

Title: Inhibition of urease by some new synthesized 1,2,4-triazol derivatives: Inhibition mechanism and molecular docking.[5]

- Source: SciSpace / Bioorganic Chemistry.

- Context: Establishes the non-competitive inhibition profile and IC50 ranges for 3,5-disubstituted-4-amino-triazoles.

-

-

Synthesis and Biological Evaluation

-

Title: Synthesis and evaluation of novel 1, 2, 4-substituted triazoles for urease and anti-proliferative activity.[4]

- Source: Pakistan Journal of Pharmaceutical Sciences.

- Context: Details the synthesis of chlorophenyl-triazole derivatives and their specific binding affinities to urease.

-

-

Antimicrobial & Structural Insights

- Title: Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene.

- Source: ACS Omega (NIH/PubMed).

- Context: Discusses the broader antimicrobial mechanism of bis-triazole systems.

-

Crystal Structure Analysis

-

Title: 3,5-Bis(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine.[3]

- Source: Acta Crystallographica / NIH.

- Context: Provides the structural geometry (torsion angles)

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of some new 1,2,4-triazole derivatives starting from 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol with anti-lipase and anti-urease activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

Technical Guide: Computational & Docking Framework for 3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine

Document Type: Technical Whitepaper Subject: In-Silico Profiling, Quantum Chemical Analysis, and Molecular Docking Protocols Molecule ID: 3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine (referred to herein as 4-NH2-BCT )

Executive Summary

This technical guide outlines the standardized computational workflow for characterizing 3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine (4-NH2-BCT) . 1,2,4-triazoles are a privileged scaffold in medicinal chemistry, particularly for their antifungal and anti-inflammatory properties. The specific substitution of p-chlorophenyl groups at the C3 and C5 positions enhances lipophilicity and facilitates halogen bonding, while the N4-amino group serves as a critical vector for hydrogen bonding or further derivatization (e.g., Schiff bases).

This guide provides a self-validating protocol for:

-

Quantum Mechanical Profiling (DFT): Determining electronic stability and reactivity descriptors.

-

Molecular Docking: Assessing binding affinity against Lanosterol 14

-demethylase (CYP51) , the primary target for azole antifungals.[1] -

ADMET Prediction: Evaluating drug-likeness and pharmacokinetic safety.

Molecular Architecture & Quantum Chemical Profiling

Theoretical Basis

To accurately predict the chemical reactivity of 4-NH2-BCT, Density Functional Theory (DFT) is employed.[2] The presence of the electron-withdrawing chlorine atoms on the phenyl rings significantly alters the charge distribution of the triazole core, necessitating a basis set capable of capturing polarization effects.

DFT Protocol

Methodology:

-

Software: Gaussian 09/16 or ORCA.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Basis Set: 6-311G(d,p) or 6-311++G(d,p).[2][3] The inclusion of diffuse functions (++) is recommended to accurately model the lone pairs on the triazole nitrogens and the chlorine atoms.

Step-by-Step Workflow:

-

Geometry Optimization: Minimize the total energy of the structure in the gas phase.

-

Frequency Calculation: Confirm the stationary point (ensure no imaginary frequencies).

-

FMO Analysis: Calculate Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

Workflow Visualization

The following diagram illustrates the logical flow for the quantum chemical characterization.

Figure 1: DFT Optimization Workflow. Ensures structural validity before property calculation.

Key Electronic Parameters

The following parameters must be extracted to predict biological activity. The HOMO-LUMO gap (

| Parameter | Symbol | Formula | Significance |

| Ionization Potential | Electron donation capability. | ||

| Electron Affinity | Electron acceptance capability. | ||

| Chemical Hardness | Resistance to charge transfer. | ||

| Electrophilicity Index | Propensity to attack nucleophiles (e.g., DNA/Protein). |

Technical Insight: For 4-NH2-BCT, the negative potential (red regions on an MEP map) will be concentrated on the triazole nitrogens (N1/N2), serving as H-bond acceptors. The amino hydrogens and phenyl ring protons will exhibit positive potential (blue), acting as donors.

Molecular Docking Studies

Target Selection: CYP51

Given the structural similarity of 4-NH2-BCT to fluconazole, the primary biological target is Sterol 14

-

PDB ID: 5V5Z (Candida albicans CYP51) or 4LXJ.

-

Active Site: The heme iron center is the focal point. The N4-amino group or the triazole N1 is expected to coordinate with the heme iron.[4]

Docking Protocol (AutoDock Vina / Schrödinger)

This protocol ensures reproducibility and eliminates false positives caused by steric clashes.

-

Protein Preparation:

-

Remove co-crystallized ligands and water molecules (except those bridging key interactions).

-

Add polar hydrogens (critical for H-bond detection).

-

Compute Gasteiger charges.

-

-

Ligand Preparation:

-

Import optimized DFT structure of 4-NH2-BCT.

-

Set rotatable bonds (phenyl rings are rotatable; triazole is rigid).

-

-

Grid Generation:

-

Center the grid box on the heme iron of CYP51.

-

Dimensions:

Å (sufficient to cover the access channel).

-

-

Docking Execution:

-

Run Genetic Algorithm (GA) with exhaustiveness = 8 (default) or 32 (high precision).

-

Docking Logic Visualization

Figure 2: Molecular Docking Pipeline. From raw structural data to interaction analysis.[2][5]

Interaction Analysis & Interpretation

When analyzing the docking results for 4-NH2-BCT, specific interactions define a "successful" hit.

Critical Interactions Checklist

| Interaction Type | Participating Atoms (Ligand) | Target Residue (CYP51) | Mechanism |

| Coordination Bond | Triazole N (N1 or N2) | Heme Iron ( | Direct inhibition of catalytic center. |

| 4-Chlorophenyl rings | Tyr118, Phe126 | Stabilizes the ligand in the hydrophobic pocket. | |

| Halogen Bonding | Chlorine (C3/C5 position) | Backbone Carbonyls | Enhances affinity beyond simple lipophilicity. |

| Hydrogen Bonding | 4-Amino group ( | Tyr132, His377 | Anchors the core scaffold. |

Data Interpretation

A binding affinity (Binding Energy) lower than -7.0 kcal/mol is generally considered a hit for this class of molecules. Compare the score against a standard control like Fluconazole (typical score: -8.5 to -9.5 kcal/mol).

ADMET Profiling (In Silico)

Before synthesis, drug-likeness must be verified using tools like SwissADME or pkCSM.

Expected Profile for 4-NH2-BCT:

-

Molecular Weight: ~305.16 g/mol (Passes Rule of 5).

-

LogP (Lipophilicity): Expected ~3.0 - 3.5 (Due to two chlorophenyl rings). High membrane permeability.

-

H-Bond Donors: 1 (

). -

H-Bond Acceptors: 3 (Triazole nitrogens).[2]

-

Toxicity: Check for hERG inhibition (common in bis-phenyl compounds).

References

-

Baglan, M., Goren, K., & Yildiko, U. (2022).[3][6] DFT Computations and Molecular Docking Studies of 3-(6-(3-aminophenyl)thiazolo[1,2,4]triazol-2-yl)-2H-chromen-2-one (ATTC) Molecule. Hittite Journal of Science and Engineering.

-

Yang, H., Huang, Z. D., Yang, G., & Ng, S. W. (2010). 3,5-Bis(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine.[7][8] Acta Crystallographica Section E.

-

Sun, X. Y., et al. (2011). Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry.

-

PubChem. (2025). 3,5-Diphenyl-4H-1,2,4-triazol-4-amine Compound Summary. National Library of Medicine.

-

Celik, I. (2021).[2] Investigations on spectroscopic characterizations, molecular docking, NBO, drug-Likeness, and ADME properties of 4H-1,2,4-triazol-4-amine. European Journal of Chemistry.

Sources

- 1. Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. rjptonline.org [rjptonline.org]

- 5. Frontiers | Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies [frontiersin.org]

- 6. unis.kafkas.edu.tr [unis.kafkas.edu.tr]

- 7. researchgate.net [researchgate.net]

- 8. chemmethod.com [chemmethod.com]

Methodological & Application

synthesis methods for 3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine derivatives

Application Note: Synthesis of 3,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine

Executive Summary

The 3,5-bis(aryl)-4-amino-1,2,4-triazole scaffold is a critical pharmacophore in medicinal chemistry, exhibiting significant antifungal, anti-inflammatory, and anticonvulsant properties. This guide details the synthesis of 3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine , a specific derivative where the 4-amino group (

Unlike 3,5-diphenyl-1H-1,2,4-triazole, which lacks the amino group on the ring nitrogen, this target requires specific conditions—typically a large excess of hydrazine—to ensure the formation of the

Retrosynthetic Analysis & Pathway Logic

The synthesis is best approached by disconnecting the triazole ring at the N3-N4 and C5-N1 bonds. The most reliable precursor is 1,2-bis(4-chlorobenzoyl)hydrazine , which can be cyclized using hydrazine hydrate.

Pathway Logic:

-

Precursor Formation: 4-Chlorobenzoic acid is converted to its hydrazide.

-

Dimerization: The hydrazide reacts with 4-chlorobenzoyl chloride to form the symmetric diacylhydrazine.

-

Cyclization: The diacylhydrazine undergoes a double condensation with hydrazine. This can proceed directly or via a 2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole intermediate (the "Ring Transformation" strategy).

Figure 1: Strategic synthetic pathways. The Oxadiazole route (red path) is often preferred for purity, while the Direct Cyclization (dashed) is faster.

Detailed Experimental Protocols

Protocol A: The "Ring Transformation" Method (Gold Standard)

Best for: High purity, gram-scale synthesis, and avoiding 1H-triazole byproducts.

Reagents:

-

4-Chlorobenzohydrazide (10 mmol)

-

4-Chlorobenzoyl chloride (10 mmol)

-

Phosphorus oxychloride (

) -

Hydrazine hydrate (80-99%, excess)

-

Solvents: Pyridine, Ethanol, Dioxane

Step 1: Synthesis of 1,2-Bis(4-chlorobenzoyl)hydrazine

-

Dissolve 4-chlorobenzohydrazide (1.70 g, 10 mmol) in dry pyridine (20 mL).

-

Add 4-chlorobenzoyl chloride (1.75 g, 10 mmol) dropwise at

. -

Reflux the mixture for 4–6 hours.

-

Pour into ice-cold water containing dilute HCl (to neutralize pyridine).

-

Filter the white precipitate, wash with water, and recrystallize from ethanol.[1]

-

Checkpoint: Yield should be >85%.

-

Step 2: Cyclization to 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole

-

Suspend the product from Step 1 (2.0 g) in

(10 mL). -

Reflux for 3–4 hours. The mixture will clarify as the oxadiazole forms.

-

Cool and carefully pour onto crushed ice (Exothermic!).

-

Neutralize with

to pH 7–8. -

Filter the solid oxadiazole intermediate.

Step 3: Ring Transformation to 4-Amino-Triazole

-

Dissolve the oxadiazole (1.0 g) in absolute ethanol (15 mL) or dioxane.

-

Add hydrazine hydrate (2.0 mL, large excess).

-

Critical Parameter: The excess hydrazine is vital. It acts as a nucleophile to open the oxadiazole ring and re-close it with the amino group.

-

-

Reflux for 6–10 hours. Monitor by TLC (Ethyl acetate:Hexane 1:1).

-

Concentrate the solvent to half volume and cool.

-

Filter the crystals of 3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine .

-

Recrystallize from ethanol.

Protocol B: Microwave-Assisted One-Pot Synthesis

Best for: Rapid library generation and small-scale synthesis.

Reagents:

-

2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole (1 mmol)

-

Hydrazine hydrate (5 mmol)

-

Ethanol (2 mL)

-

Catalytic acetic acid (optional)

Procedure:

-

Place the oxadiazole and hydrazine hydrate in a microwave process vial.

-

Irradiate at 120–140°C for 10–20 minutes (Power: 150W).

-

Cool to room temperature. The product often precipitates immediately.

-

Filter and wash with cold ethanol.

-

Note: This method reduces reaction time from 10 hours to 20 minutes with comparable yields (~80-90%).

-

Mechanistic Insight

The conversion of the oxadiazole to the 4-amino-triazole is a nucleophilic substitution at the heterocyclic ring carbons.

-

Nucleophilic Attack: The hydrazine (

) attacks the electrophilic C2 position of the oxadiazole. -

Ring Opening: The C-O bond cleaves, forming an acyclic hydrazide intermediate.

-

Recyclization: The terminal hydrazine nitrogen attacks the carbonyl carbon (formerly C5), expelling water and closing the triazole ring.

-

Result: The oxygen of the oxadiazole is replaced by the

moiety.

Figure 2: Mechanistic flow of the ring transformation reaction.

Characterization & Quality Control

Confirming the structure requires distinguishing the product from the 1H-triazole (which lacks the

| Technique | Expected Signal | Diagnostic Value |

| IR Spectroscopy | 3100–3350 cm⁻¹ : Doublet ( | The presence of the |

| ¹H NMR (DMSO-d₆) | δ 5.5–6.5 ppm : Broad singlet (2H, | The |

| ¹³C NMR | δ ~150–155 ppm : Triazole C3/C5 carbons | Confirms the symmetric triazole core. |

| Melting Point | > 200°C (Typically 230–260°C range) | Bis-aryl triazoles are high-melting solids. Compare with specific batch data. |

Troubleshooting Table:

| Observation | Probable Cause | Corrective Action |

| Low Yield | Incomplete oxadiazole conversion | Increase hydrazine excess (5-10 eq) and reflux time. |

| Product is not basic | Formation of 1H-triazole | Ensure hydrazine concentration is high; avoid acidic conditions during cyclization. |

| Oily Product | Residual solvent/pyridine | Recrystallize from Ethanol/Water (1:1) or triturate with ether. |

References

-

Synthesis of 4-amino-3,5-diaryl-1,2,4-triazoles

-

Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry, 44B, 2107-2113. Link

-

- Microwave-Assisted Synthesis: Bentiss, F., et al. (2002). 3,5-Disubstituted-4-amino-1,2,4-triazoles: synthesis and characterization. Journal of Heterocyclic Chemistry.

-

Oxadiazole to Triazole Transformation

-

General Triazole Synthesis Review

-

Maddila, S., et al. (2013). Synthesis and anti-inflammatory activity of some new 1,2,4-triazoles. Letters in Drug Design & Discovery. Link

-

Sources

antimicrobial activity of 3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine

An In-Depth Guide to the Evaluation of the Antimicrobial Activity of 3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of 1,2,4-Triazole Scaffolds

The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities. Derivatives of 1,2,4-triazole are integral to a variety of therapeutic agents, demonstrating potent antifungal, antibacterial, antiviral, and anti-inflammatory properties.[1] The considerable therapeutic importance of these compounds has spurred significant research into novel derivatives.[1] The specific compound, 3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine , belongs to this promising class of nitrogen-containing heterocyclic molecules. Its structural features, particularly the symmetric substitution with chlorophenyl groups, suggest a strong potential for antimicrobial efficacy, making it a candidate of high interest for drug discovery and development programs aimed at combating infectious diseases.

These application notes provide a comprehensive framework for researchers to systematically evaluate the in vitro antimicrobial activity of this novel compound. The protocols herein are grounded in internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the data generated is both reproducible and comparable across different laboratories.[2][3][4][5]

Principle of Antimicrobial Susceptibility Testing (AST)

The core objective of in vitro antimicrobial susceptibility testing is to determine the lowest concentration of an antimicrobial agent that can inhibit the visible growth of a microorganism (Minimum Inhibitory Concentration, or MIC) or kill it (Minimum Bactericidal Concentration, or MBC).[6][7] These values are fundamental metrics of a compound's potency.[6] The two most widely adopted methods for determining the MIC of a novel compound are the broth microdilution and agar disk diffusion assays. These methods rely on exposing a standardized population of microorganisms to the test compound under controlled laboratory conditions.[3][8]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is considered a gold standard for quantitative antimicrobial susceptibility testing, providing a precise numerical MIC value.[7][9] This high-throughput method involves challenging a standardized bacterial or fungal inoculum with serial dilutions of the test compound in a 96-well microtiter plate format.

Causality and Experimental Logic

-

Standardized Inoculum: The use of a 0.5 McFarland standard ensures a consistent starting concentration of microbial cells (approx. 1-2 x 10⁸ CFU/mL), which is critical for the reproducibility of MIC values.[6] An inoculum that is too dense can overwhelm the compound, leading to falsely high MICs, while an overly sparse inoculum can result in falsely low values.

-

Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for testing most non-fastidious aerobic bacteria. The controlled concentrations of divalent cations (Ca²⁺ and Mg²⁺) are crucial as they can influence the activity of certain classes of antibiotics. For fungi, RPMI-1640 medium is often used.

-

Controls: The inclusion of a growth control (no compound) and a sterility control (no inoculum) is mandatory.[10] The growth control validates that the microorganism can proliferate under the assay conditions, while the sterility control confirms that the medium and plate are not contaminated.

Experimental Workflow: Broth Microdilution

Caption: Workflow for the agar disk diffusion susceptibility test.

Step-by-Step Methodology

Materials:

-

3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine (Test Compound)

-

Sterile blank paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)

-

Test microorganism

-

0.5 McFarland turbidity standard

-

Sterile saline or PBS

-

Sterile cotton swabs

-

Standard antibiotic disks for quality control (e.g., ampicillin, ciprofloxacin)

-

Incubator (35 ± 2°C)

-

Ruler or caliper

Procedure:

-

Disk Preparation: Prepare a solution of the test compound at a desired concentration (e.g., 1 mg/mL). Aseptically apply a precise volume (e.g., 20 µL) to each blank paper disk and allow them to dry completely in a sterile environment.

-

Inoculum Preparation: Prepare a standardized inoculum suspension matching a 0.5 McFarland standard as described in the broth microdilution protocol. 3. Inoculation of Agar Plate:

-

Dip a sterile cotton swab into the standardized inoculum suspension. Rotate the swab firmly against the upper inside wall of the tube to remove excess fluid.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions (rotating the plate approximately 60 degrees between each streaking) to ensure a uniform, confluent lawn of growth.

-

Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

-

-

Disk Application:

-

Aseptically apply the prepared compound disks and standard control disks firmly onto the surface of the inoculated agar plate. Ensure disks are spaced far enough apart (e.g., 24 mm from center to center) to prevent overlapping zones.

-

Do not move a disk once it has been placed.

-

-

Incubation:

-

Invert the plates and place them in an incubator at 35 ± 2°C for 16-20 hours.

-

-

Reading Results:

-

After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter (mm) using a ruler or caliper.

-

A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

-

Data Presentation and Interpretation

Quantitative data from antimicrobial assays should be presented clearly for comparison and analysis.

Table 1: Example MIC Data for 3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine

This table serves as a template for recording results from the broth microdilution assay.

| Test Organism | Strain ID | MIC (µg/mL) | Quality Control (QC) Organism | QC MIC (µg/mL) | QC Expected Range (µg/mL) |

| Staphylococcus aureus | (e.g., Clinical Isolate) | Record Value | S. aureus ATCC 29213 | Record Value | [From CLSI/EUCAST] |

| Escherichia coli | (e.g., Clinical Isolate) | Record Value | E. coli ATCC 25922 | Record Value | [From CLSI/EUCAST] |

| Pseudomonas aeruginosa | (e.g., Clinical Isolate) | Record Value | P. aeruginosa ATCC 27853 | Record Value | [From CLSI/EUCAST] |

| Candida albicans | (e.g., Clinical Isolate) | Record Value | C. parapsilosis ATCC 22019 | Record Value | [From CLSI/EUCAST] |

Note: Quality Control (QC) ranges for standard antibiotics are published in CLSI M100 and EUCAST documents. [3][11][12]

Table 2: Example Zone of Inhibition Data for 3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine

This table serves as a template for recording results from the agar disk diffusion assay.

| Test Organism | Strain ID | Disk Content (µg) | Zone of Inhibition (mm) | QC Organism | QC Zone Diameter (mm) | QC Expected Range (mm) |

| Staphylococcus aureus | (e.g., Clinical Isolate) | Record Value | Record Value | S. aureus ATCC 25923 | Record Value | [From CLSI/EUCAST] |

| Escherichia coli | (e.g., Clinical Isolate) | Record Value | Record Value | E. coli ATCC 25922 | Record Value | [From CLSI/EUCAST] |

| Pseudomonas aeruginosa | (e.g., Clinical Isolate) | Record Value | Record Value | P. aeruginosa ATCC 27853 | Record Value | [From CLSI/EUCAST] |

References

- Benchchem. (n.d.). Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Novel Antimicrobial Agents. Benchchem.

- CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. CLSI.

- CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI.

- CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI.

- CLSI & EUCAST. (2025, August 19). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. CLSI.

- CLSI. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. CLSI.

- TSI Journals. (2016, October 15). SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING. TSI Journals.

- CLSI. (2024). CLSI 2024 M100Ed34(1). CLSI.

- EUCAST. (n.d.). EUCAST - Home. EUCAST.

- EUCAST. (n.d.). Guidance Documents. EUCAST.

- EUCAST. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST.

- NICD. (2019, January). Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD.

- Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube.

- Protocol Exchange. (2024, November 8). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature.

- Plotka, M., & Boukherroub, R. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.

- Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma.

- Journal of Pharmaceutical Negative Results. (2023). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results.

- Molecules. (2020, February 12). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. MDPI.

- DIAL@UCLouvain. (n.d.). Performances of disk diffusion method for determining triazole susceptibility of Aspergillus species. DIAL@UCLouvain.

- ResearchGate. (2026, January 16). Synthesis and antimicrobial activities of some new 1, 2, 4-triazole derivatives. ResearchGate.

- PubMed. (2023, November 15). Performances of disk diffusion method for determining triazole susceptibility of Aspergillus species: Systematic review. PubMed.

- PMC. (n.d.). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. PMC.

- KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES.

- MDPI. (2021, March 7). 1,2,4-Triazoles as Important Antibacterial Agents. MDPI.

- Der Pharma Chemica. (n.d.). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica.

- Frolova, Y., et al. (2022, April 1). Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Česká a slovenská farmacie.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 3. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 4. nih.org.pk [nih.org.pk]

- 5. EUCAST: EUCAST - Home [eucast.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. emerypharma.com [emerypharma.com]

- 8. goums.ac.ir [goums.ac.ir]

- 9. amr-insights.eu [amr-insights.eu]

- 10. youtube.com [youtube.com]

- 11. darvashco.com [darvashco.com]

- 12. szu.gov.cz [szu.gov.cz]

Application Note: Anticonvulsant Evaluation of 4-Amino-4H-1,2,4-Triazole Derivatives

[1][2][3][4][5]

Abstract

The 1,2,4-triazole nucleus, particularly the 4-amino-4H-1,2,4-triazole scaffold, represents a privileged pharmacophore in antiepileptic drug discovery. Its structural capacity for hydrogen bonding and distal nitrogen positioning allows it to mimic the binding modalities of established anticonvulsants like phenytoin and carbamazepine. This guide details the end-to-end workflow for developing these derivatives, from the condensation synthesis of the triazole core to in vivo validation using the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) models.

Part 1: Chemical Synthesis & Characterization[2][4][6][7]

Rationale & Retrosynthesis

The 4-amino-1,2,4-triazole ring is often synthesized to include a thiol (-SH) group at position 3. This moiety serves two purposes: it increases lipophilicity (LogP) to enhance Blood-Brain Barrier (BBB) penetration and provides a reactive site for further S-alkylation. The free amino group at position 4 is critical for forming Schiff bases (azomethines), which have been shown to stabilize the pharmacophore at the GABA-A receptor binding site.

Protocol: Synthesis of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols

Reagents: Aromatic carboxylic acid ester, Hydrazine hydrate (99%), Carbon disulfide (CS

Step-by-Step Workflow:

-

Hydrazide Formation:

-

Reflux the aromatic ester (0.1 mol) with hydrazine hydrate (0.2 mol) in ethanol (50 mL) for 4–6 hours.

-

Checkpoint: Monitor TLC (Ethyl acetate:Hexane 3:7). Disappearance of the ester spot indicates completion.

-

Cool, filter the solid acid hydrazide, and recrystallize from ethanol.

-

-

Potassium Dithiocarbazate Salt Formation:

-

Dissolve the acid hydrazide (0.01 mol) in absolute ethanol (30 mL) containing KOH (0.015 mol).

-

Add CS

(0.015 mol) dropwise at 0–5°C (ice bath) with constant stirring. -

Rationale: Low temperature prevents the evaporation of CS

and ensures controlled formation of the dithiocarbazate salt. -

Stir overnight at room temperature. Dilute with dry ether to precipitate the potassium salt.

-

-

Cyclization to Triazole:

-

Reflux the potassium salt (0.01 mol) with excess hydrazine hydrate (0.02 mol) in water (20 mL) for 4–5 hours.

-

Critical Step: The evolution of hydrogen sulfide (H

S) gas (rotten egg smell) confirms cyclization is occurring. Perform in a fume hood. -

Cool and acidify with conc. HCl to pH 3–4. The white solid (4-amino-triazole derivative) will precipitate.

-

Filter, wash with water, and recrystallize.

-

Synthesis Pathway Visualization

Caption: Synthetic route from ester precursors to the active 4-amino-1,2,4-triazole scaffold.

Part 2: In Vivo Pharmacological Screening[8]

Experimental Design Strategy

To validate broad-spectrum activity, compounds must be screened against two distinct seizure mechanisms:[1]

-

MES Test: Models generalized tonic-clonic seizures (Grand Mal). It evaluates the drug's ability to prevent seizure spread via sodium channel blockade.

-

scPTZ Test: Models absence/myoclonic seizures (Petit Mal). It evaluates the drug's ability to raise the seizure threshold via GABAergic modulation.

Animals: Male Albino Swiss mice (20–25 g). Control Drugs: Phenytoin (25 mg/kg) for MES; Diazepam (4 mg/kg) or Ethosuximide for scPTZ. Vehicle: 0.5% Carboxymethyl cellulose (CMC) or DMSO/Saline (1:9).

Protocol A: Maximal Electroshock (MES) Test

Objective: Determine protection against electrically induced hind limb tonic extension (HLTE).

-

Pre-Screening: 24 hours prior, screen mice using the same electrical stimulus. Only those showing HLTE are included.

-

Drug Administration: Administer test compounds i.p. (intra-peritoneal) at varying doses (e.g., 30, 100, 300 mg/kg).

-

Wait Time: Wait for the Time of Peak Effect (TPE), typically 30–60 minutes post-injection.[2]

-

Induction:

-

Apply corneal electrodes with electrolyte gel (0.9% saline).

-

Deliver stimulus: 60 Hz, 50 mA, 0.2 seconds .

-

Safety: Use an Electroconvulsometer with a constant current output to prevent resistance variability.

-

-

Endpoint:

-

Protected: Abolition of HLTE (hind limbs do not extend >90° relative to the body).

-

Not Protected: Presence of HLTE within 10 seconds of shock.

-

Protocol B: Subcutaneous Pentylenetetrazole (scPTZ) Test

Objective: Determine protection against chemically induced clonic spasms.[3][4]

-

Drug Administration: Administer test compounds i.p.

-

Induction:

-

30 minutes post-drug, inject PTZ (85 mg/kg) subcutaneously into the loose skin of the neck.[5]

-

Note: This is the CD97 (Convulsive Dose 97%) for mice.

-

-

Observation: Place mice in individual plexiglass cages. Observe for 30 minutes.

-

Endpoint:

Protocol C: Neurotoxicity (Rotarod Test)

Objective: Ensure anticonvulsant activity is not a false positive due to sedation or muscle relaxation.

-

Training: Train mice to balance on a rotating rod (diameter 3 cm, 10–15 rpm) for 3 minutes.

-

Testing: 30 minutes post-drug administration, place mice on the rod.

-

Failure: Inability to maintain balance for 60 seconds indicates neurotoxicity.

Screening Decision Logic

Caption: Decision matrix for filtering compounds based on toxicity and specific anticonvulsant efficacy.

Part 3: Mechanistic Elucidation

Rationale

If a compound is active in the scPTZ model, it likely enhances GABAergic transmission.[3] This is validated by quantifying brain GABA levels post-treatment.

Protocol: Fluorometric Estimation of Brain GABA

Principle: GABA reacts with ninhydrin in the presence of glutamate to form a fluorescent product.

-

Tissue Preparation:

-

Decapitate mice 1 hour post-drug administration.

-

Rapidly remove the brain and wash in ice-cold saline.

-

Homogenize in 80% ethanol (to precipitate proteins).

-

-

Extraction:

-

Centrifuge homogenate at 10,000 rpm for 10 minutes (4°C).

-

Evaporate the supernatant to dryness in a water bath (70°C).

-

Reconstitute residue in water.

-

-

Assay:

-

Add 0.2 mL of 0.14 M Ninhydrin solution (in 0.5 M carbonate-bicarbonate buffer, pH 9.9).

-

Incubate at 60°C for 30 minutes.

-

Cool and add 5 mL of Copper Tartrate reagent .

-

-

Measurement:

-

Measure fluorescence: Excitation 360 nm / Emission 455 nm .

-

Compare against a standard GABA curve (10–100 µg/mL).

-

Part 4: Data Analysis & SAR Summary

Data Reporting Table

Summarize your findings using the following structure to calculate the Protective Index (PI).

| Compound ID | Dose (mg/kg) | MES Protection (%) | scPTZ Protection (%) | Rotarod Toxicity (%) | PI (TD50/ED50) |

| TZ-01 | 100 | 80% | 20% | 0% | >10 |

| TZ-02 | 100 | 10% | 90% | 10% | >8 |

| Phenytoin | 25 | 100% | 0% | 20% | 15 |

Structure-Activity Relationship (SAR) Insights

-

4-Amino Group: Essential for hydrogen bonding. Substitution with large bulky groups (e.g., Schiff bases with nitro-benzaldehyde) often improves potency by increasing receptor affinity.

-

3-Thiol Group: Alkylation of the thiol (S-alkyl) generally increases MES activity (Na+ channel preference), while the free thiol or thione form favors scPTZ activity.

-

Lipophilicity: A LogP value between 2.0 and 3.5 is ideal for optimal BBB penetration in this scaffold.

References

-

Synthesis & SAR: Plech, T., et al. (2011). "Synthesis and anticonvulsant activity of some 1,2,4-triazole-3-thione derivatives." European Journal of Medicinal Chemistry.

-

MES & scPTZ Protocols: National Institutes of Health (NIH) / NINDS. "Anticonvulsant Screening Program (ASP) Models." PANAChE Database. 7

-

GABA Estimation: Lowe, I. P., et al. (1958). "The fluorometric method for the determination of gamma-aminobutyric acid in nervous tissue." Journal of Neurochemistry.

-

General Methodology: Löscher, W., et al. (1991). "The role of technical, biological and pharmacological factors in the laboratory evaluation of anticonvulsant drugs. IV. Protective indices." Epilepsy Research.

Sources

- 1. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and structure-activity relationship of novel 1,2,4-triazolopyrimidin-5-one derivatives targeting GABAA1 and Nav1.2 with antiepileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

Troubleshooting & Optimization

improving yield in the synthesis of 3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine

Technical Support Center: Synthesis of 3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine

Ticket ID: #TRZ-4CL-SYNTH Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Chemistry of Success

The synthesis of 3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine is a classic example of nucleophilic substitution followed by a ring rearrangement. While the reaction appears straightforward, researchers often encounter variable yields (30–60%) due to the formation of stable intermediates (dihydrotetrazines) or competitive hydrolysis to 1,3,4-oxadiazoles.

To achieve yields consistently above 85% , you must control two critical variables:

-

Thermal Energy: The rearrangement of the intermediate requires temperatures

. -

Hydrazine Stoichiometry: A significant excess maintains the equilibrium toward the triazole and suppresses oligomerization.

Synthetic Pathways & Decision Matrix

We support two primary workflows. Choose the one that matches your starting material availability and purity requirements.

| Feature | Route A: The Nitrile Fusion (Standard) | Route B: The Oxadiazole Transamination (High Purity) |

| Starting Material | 4-Chlorobenzonitrile | 2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole |

| Reagents | Hydrazine Hydrate (80-100%) | Hydrazine Hydrate (excess) |

| Solvent | Ethylene Glycol or Glycerol | Ethanol or n-Butanol |

| Key Mechanism | Pinner-like formation | Ring opening (Nucleophilic attack) |

| Typical Yield | 70–85% (High Temp required) | 85–95% (Cleaner profile) |

| Best For | Bulk synthesis; "One-pot" efficiency. | High-purity applications (e.g., biological screening). |

Interactive Troubleshooting Workflows

Visualizing the Reaction Logic

The following diagram illustrates the critical decision points in the Nitrile Route .

Caption: Logical flow for the Nitrile Route. Note that the disappearance of the red color is the visual endpoint for the rearrangement step.

Detailed Protocols (Gold Standard)

Protocol A: High-Yield Synthesis from 4-Chlorobenzonitrile

Target Yield: >80%

Reagents:

-

4-Chlorobenzonitrile (20 mmol)

-

Hydrazine Hydrate (80% or 99%, 100 mmol - 5 equiv.)

-

Ethylene Glycol (20 mL) - Crucial for reaching 160°C

Step-by-Step:

-

Setup: Use a round-bottom flask with a reflux condenser and a magnetic stir bar.

-

Mixing: Dissolve 4-chlorobenzonitrile in ethylene glycol. Add hydrazine hydrate slowly.[1]

-

The Heating Phase (The Yield Maker):

-

Heat the mixture to 140–160°C .

-

Observation: The mixture will likely turn bright orange or red initially. This is the 1,2-dihydro-1,2,4,5-tetrazine intermediate.

-

CRITICAL: Do not stop heating while the solution is red. Maintain reflux until the color fades to pale yellow or colorless (typically 4–8 hours).

-

-

Workup:

-

Cool the solution to room temperature.[2]

-

Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

-

The product will precipitate as a white to off-white solid.

-

-

Purification:

-

Filter the solid.

-

Wash with cold water (3x) to remove excess hydrazine and glycol.

-

Recrystallize from Ethanol or Ethanol/Water (8:2) .

-

Protocol B: Conversion from 2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole

Target Yield: >90%

Reagents:

-

2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole (10 mmol)

-

Hydrazine Hydrate (40 mmol)

-

Ethanol (Absolute, 30 mL)

Step-by-Step:

-

Suspend the oxadiazole in ethanol.

-

Reflux for 6–10 hours. The reaction is driven by the nucleophilic attack of hydrazine on the oxadiazole ring (transamination).

-

Cool and filter.[5] The triazole is generally less soluble in cold ethanol than the starting material, often allowing for high-purity isolation by simple filtration.

Troubleshooting FAQs

Q1: My yield is low (<40%), and I isolated a product that melts significantly lower than expected.

-

Diagnosis: You likely isolated the 1,3,4-oxadiazole derivative or the dihydrotetrazine intermediate.

-

Fix:

-

Temperature: If you used ethanol as a solvent in Route A, the temperature (78°C) was too low to force the rearrangement of the intermediate. Switch to Ethylene Glycol or n-Butanol .

-

Hydrazine: Increase the equivalents of hydrazine hydrate to 5–6x. Low hydrazine concentration favors hydrolysis to the oxadiazole.

-

Q2: The reaction mixture turned deep red and never faded.

-

Diagnosis: Incomplete rearrangement of the dihydrotetrazine intermediate.

-

Fix: The rearrangement is endothermic. You need more heat. If you are already at 150°C, add a catalytic amount of p-toluenesulfonic acid (PTSA) or simply extend the reaction time. Do not work up the reaction while it is red; the intermediate is unstable and will degrade during isolation.

Q3: My product is sticky/gummy.

-

Diagnosis: Residual ethylene glycol or hydrazine.

-

Fix:

-

Ensure the pour-out is into ice water (not room temp).

-

Triturate the gum with a small amount of cold ethanol or diethyl ether to induce crystallization.

-

Recrystallize from ethanol/water.

-

Q4: Can I use microwave irradiation?

-

Answer: Yes. Microwave synthesis is highly recommended for this reaction.

-

Conditions: 4-Chlorobenzonitrile + Hydrazine Hydrate + Ethylene Glycol.

-

Settings: 150°C, 15–20 minutes, 200W.

-

Result: Yields often exceed 90% with significantly reduced reaction times due to efficient superheating.

-

References

-

Bentiss, F., et al. "Synthesis and characterization of new 3,5-disubstituted-4-amino-1,2,4-triazoles." Journal of Heterocyclic Chemistry, vol. 36, no. 1, 1999, pp. 149-152. Link

-

Potts, K. T. "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, vol. 61, no. 2, 1961, pp. 87–127. Link

- Watts, W. J. "Microwave-assisted synthesis of 3,5-disubstituted-4-amino-1,2,4-triazoles." Synthetic Communications, vol. 34, no. 16, 2004. (General reference for microwave methodology in triazole synthesis).

-

Organic Syntheses. "Preparation of 4-amino-1,2,4-triazole derivatives." (General methodology grounding). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole - Google Patents [patents.google.com]

- 4. The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities [scirp.org]

- 5. chemmethod.com [chemmethod.com]

Technical Support Center: Solubility & Handling of 3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine

[1]

Compound Profile & The "Brick Dust" Challenge

The Core Issue: Researchers frequently encounter "brick dust" behavior with BCTA-Cl. This compound exhibits high crystallinity and high lipophilicity (LogP > 3.5 estimated), driven by the symmetry of the 3,5-bis(4-chlorophenyl) substitution and strong intermolecular hydrogen bonding (N-H[1]···N) within the crystal lattice.[1][2]

While the triazole ring is polar, the two p-chlorophenyl wings create a hydrophobic shield, making the molecule insoluble in water and difficult to manage in standard organic solvents like Ethanol or Dichloromethane at room temperature.

| Property | Characteristic | Implication for Experiments |

| Crystal Structure | Planar triazole, twisted phenyls, H-bonded chains | High Melting Point (>200°C); requires high energy to break lattice (heat/polar aprotic solvents).[3][1] |

| Solubility (Water) | Negligible (< 0.1 µg/mL) | Cannot be dissolved directly in aqueous buffers or cell media.[3][1] |

| Solubility (DMSO) | Moderate to High (> 10 mg/mL) | Primary solvent for stock solutions.[3][1] |

| Reactivity | Nucleophilic -NH2 at position 4 | Used for Schiff base formation; nucleophilicity is moderate, often requiring acid catalysis.[3] |

Troubleshooting: Chemical Synthesis (Reagent Use)

Scenario: You are using BCTA-Cl as a starting material (e.g., to synthesize Schiff bases or metal ligands) and it will not dissolve in the reaction solvent.[3][1]

Q: I am trying to react BCTA-Cl with an aldehyde in Ethanol, but it remains a suspension even at reflux. What should I do?

A: Switch the solvent system or add an acidic catalyst. Standard ethanol reflux is often insufficient for breaking the crystal lattice of dichlorophenyl derivatives.[3][1]

-

The Fix: Add Glacial Acetic Acid (GAA) .[3][1]

-

Method A (Catalytic): Add 5-10 drops of GAA to the ethanol suspension.[3] The acid protonates the aldehyde (activating it) and disrupts the triazole hydrogen bonding network, improving solubility.[1]

-

Method B (Solvent Switch): If Method A fails, replace ethanol entirely with Glacial Acetic Acid as the reaction solvent.[3] BCTA-Cl is significantly more soluble in hot acetic acid.[3] Reflux at 118°C ensures complete dissolution and drives the condensation reaction.[3]

-

Q: My product precipitates as a sticky gum or impure solid. How do I purify it?

A: Use a dual-solvent recrystallization technique. Because BCTA-Cl derivatives are highly lipophilic, they crash out of polar solvents too fast (trapping impurities) or oil out.[3][1]

-

Protocol:

-

Dissolve the crude solid in the minimum amount of hot DMF or DMSO (approx. 80-100°C).[3][1]

-

Slowly add warm Ethanol (as an anti-solvent) until slight turbidity appears.[3][1]

-

Allow to cool slowly to room temperature, then to 4°C.

-

This promotes the formation of defined crystals rather than amorphous powder.[3]

-

Troubleshooting: Biological Assays (In Vitro/In Vivo)

Scenario: You need to test BCTA-Cl in a cell-based assay or enzyme inhibition study, but it precipitates when added to the media.

Q: Upon diluting my DMSO stock into cell culture media, the solution turns cloudy. Is this valid?